

Techniques for ^{121}Sb Nuclear Magnetic Resonance (NMR) Spectroscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: Antimony-121

Cat. No.: B078218

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for acquiring and interpreting ^{121}Sb Nuclear Magnetic Resonance (NMR) spectra. This document is intended for researchers, scientists, and drug development professionals who are working with antimony-containing compounds and wish to utilize ^{121}Sb NMR as an analytical tool for structural elucidation and characterization.

Introduction to ^{121}Sb NMR Spectroscopy

Antimony-121 (^{121}Sb) is a quadrupolar nucleus (spin $I = 5/2$) with a natural abundance of 57.21%.^[1] Its large quadrupole moment presents challenges in NMR spectroscopy, often resulting in broad spectral lines. However, ^{121}Sb NMR is a powerful technique for probing the local chemical environment of antimony atoms. The chemical shift of ^{121}Sb is highly sensitive to the coordination number, geometry, and oxidation state of the antimony center, spanning a wide range of over 3000 ppm.^[2] This sensitivity makes it an invaluable tool for characterizing a variety of antimony compounds, from simple inorganic salts to complex organometallic species and antimonial drugs.

Key Applications

- **Structural Elucidation:** Determination of the coordination environment, including the number and type of ligands bonded to the antimony center.
- **Oxidation State Analysis:** Distinguishing between different oxidation states of antimony, such as Sb(III) and Sb(V).
- **Study of Antimonial Drugs:** Characterization of the complex structures of antimonial drugs like sodium stibogluconate and meglumine antimoniate, which are used in the treatment of leishmaniasis.[3][4]
- **Materials Science:** Investigation of the local structure and disorder in antimony-containing semiconductors, catalysts, and other materials.[2][5]

Quantitative Data Summary

The following tables summarize key NMR properties of ^{121}Sb and representative chemical shift and quadrupolar coupling constant data for various antimony compounds.

Table 1: Nuclear Properties of Antimony Isotopes[1][6]

Isotope	Natural Abundance (%)	Nuclear Spin (I)	Quadrupole Moment (Q/m ²)	Resonance Frequency (MHz) at 11.744T	Relative Sensitivity (¹ H = 1.00)
^{121}Sb	57.21	5/2	-0.36×10^{-28}	119.652	0.16
^{123}Sb	42.79	7/2	-0.49×10^{-28}	64.796	4.57×10^{-2}

Table 2: Representative ^{121}Sb Chemical Shifts (δ) and Quadrupolar Coupling Constants (Cq)

Compound	Oxidation State	Chemical Shift (δ , ppm)	Quadrupolar Coupling Constant (Cq, MHz)	Reference
KSbF ₆	+5	0	~0	[7]
SbCl ₆ ⁻	+5	-2730	-	[8]
SbBr ₆ ⁻	+5	-3380	-	[8]
Sb ₂ O ₅	+5	-950 to -1050	-	
Sb ₂ O ₃	+3	-600 to -700	-	
Ph ₃ Sb	+3	-50	-	
Ph ₄ Sb ⁺	+5	-800	-	
(Et ₂ Sb) ₂	+3	+180	-	
NaSbF ₆	+5	-1930	2.6	
Me ₄ SbF	+5	-475	32.4	

Note: Chemical shifts are referenced to a saturated sample of KSbCl₆ in CH₃CN. The chemical shift range for ¹²¹Sb is extensive, and values are highly dependent on the specific chemical environment.

Experimental Protocols

Solution-State ¹²¹Sb NMR

Solution-state ¹²¹Sb NMR is suitable for the characterization of soluble antimony compounds. Due to the quadrupolar nature of the nucleus, linewidths can be broad, but valuable structural information can still be obtained.

Protocol:

- Sample Preparation:

- Dissolve 10-50 mg of the antimony-containing compound in 0.5-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.
- Ensure the sample is fully dissolved to avoid particulate matter which can degrade spectral quality. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.
- Common solvents include acetonitrile- d_3 , methanol- d_4 , and dimethyl sulfoxide- d_6 . The choice of solvent will depend on the solubility of the compound.
- Spectrometer Setup:
 - Use a high-field NMR spectrometer equipped with a broadband probe.
 - Tune the probe to the ^{121}Sb frequency (e.g., ~119.7 MHz on a 500 MHz spectrometer).
 - Reference the chemical shifts externally to a saturated solution of KSbCl_6 in acetonitrile- d_3 ($\delta = 0$ ppm).^[1]
- Data Acquisition:
 - A simple one-pulse experiment is often sufficient.
 - Pulse Width: Determine the 90° pulse width for ^{121}Sb . This may be longer than for other nuclei.
 - Acquisition Time (at): 0.1 - 0.5 s.
 - Relaxation Delay (d1): 1 - 5 s. For species with long T_1 relaxation times, a longer delay may be necessary.
 - Spectral Width (sw): A wide spectral width (e.g., 200-500 ppm) is recommended initially to ensure all signals are captured.
 - Number of Scans (ns): Due to the low sensitivity and potentially broad lines, a large number of scans (from hundreds to thousands) may be required to achieve an adequate signal-to-noise ratio.

- Data Processing:
 - Apply an exponential multiplication with a line broadening factor (e.g., 50-200 Hz) to improve the signal-to-noise ratio of the broad signals.
 - Perform Fourier transformation, phasing, and baseline correction.

Solid-State ^{121}Sb NMR

Solid-state ^{121}Sb NMR is essential for the analysis of insoluble materials and provides detailed information about the local structure and symmetry of the antimony sites.

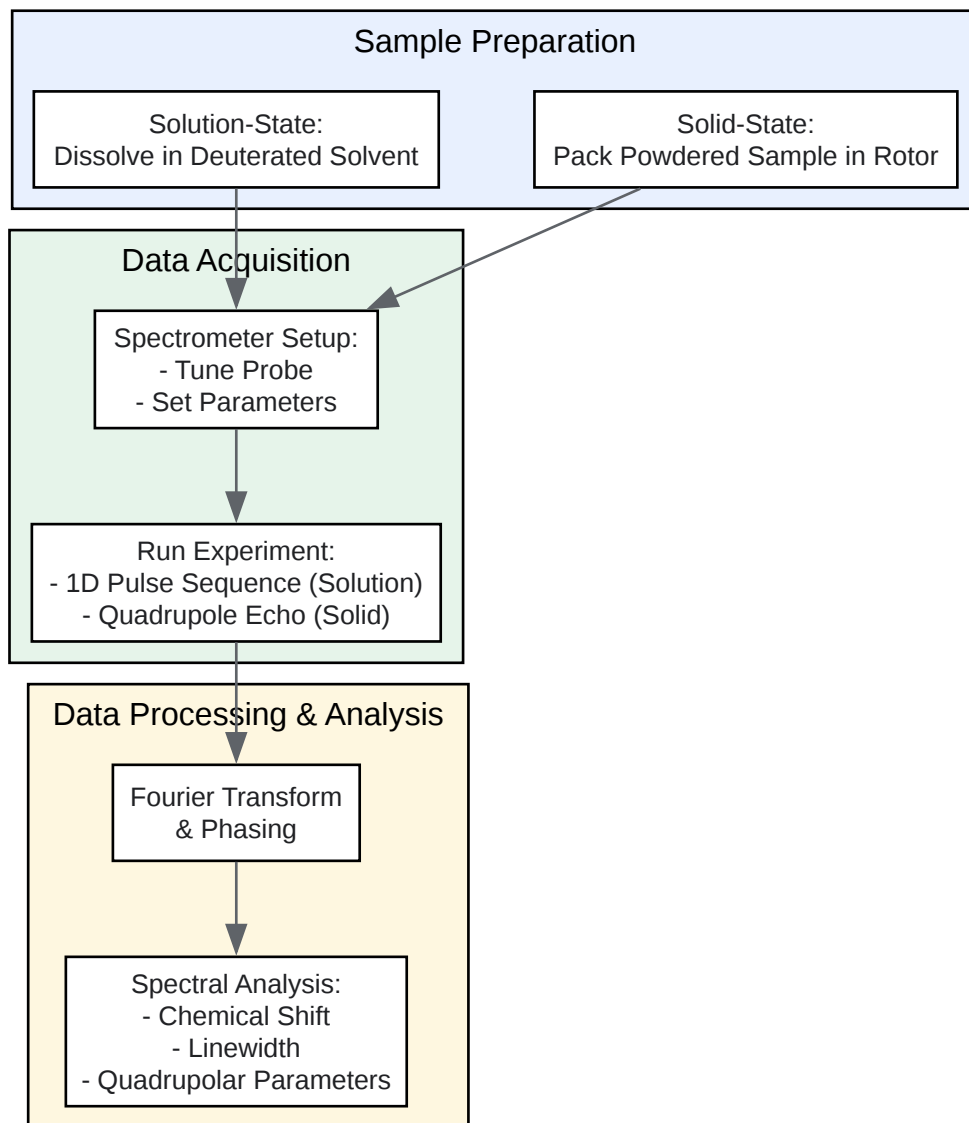
Protocol:

- Sample Preparation:
 - Finely powder the solid sample to ensure efficient and stable magic-angle spinning (MAS).
 - Pack the powdered sample into a MAS rotor (e.g., 4 mm). The amount of sample will depend on the rotor size, typically 50-100 mg.
 - Ensure the rotor is packed tightly and symmetrically to prevent spinning instabilities.
- Spectrometer Setup:
 - Use a solid-state NMR spectrometer with a MAS probe.
 - Tune the probe to the ^{121}Sb frequency.
 - Set the magic-angle accurately to 54.74° to minimize anisotropic broadening.
- Data Acquisition:
 - Pulse Sequence: For broad central transitions, a quadrupole echo (or solid echo) sequence is often used ($90^\circ\text{x} - \tau - 90^\circ\text{y} - \tau - \text{acquire}$). This helps to refocus the signal dephasing due to the quadrupolar interaction. For very broad "ultra-wideline" spectra, frequency-stepped acquisition with the WURST-QCPMG pulse sequence can be employed.^[9]

- Pulse Widths: Use short, high-power pulses to excite the broad ^{121}Sb signal. The 90° pulse width should be calibrated.
- Echo Delay (τ): Keep the echo delay as short as possible (e.g., 20-50 μs).
- Relaxation Delay ($d1$): 1 - 10 s, depending on the T_1 relaxation time.
- MAS Rate: A moderate spinning speed (e.g., 10-15 kHz) is often sufficient for ^{121}Sb , as the main goal is to average the first-order quadrupolar interaction.
- Spectral Width (sw): A very wide spectral width (e.g., 1-2 MHz) is necessary to acquire the full powder pattern.
- Data Processing:
 - Apply appropriate apodization (e.g., exponential with significant line broadening).
 - After Fourier transformation, the spectrum may need to be phased.
 - The resulting spectrum can be simulated to extract the chemical shift anisotropy (CSA) and quadrupolar coupling parameters.

Visualizations

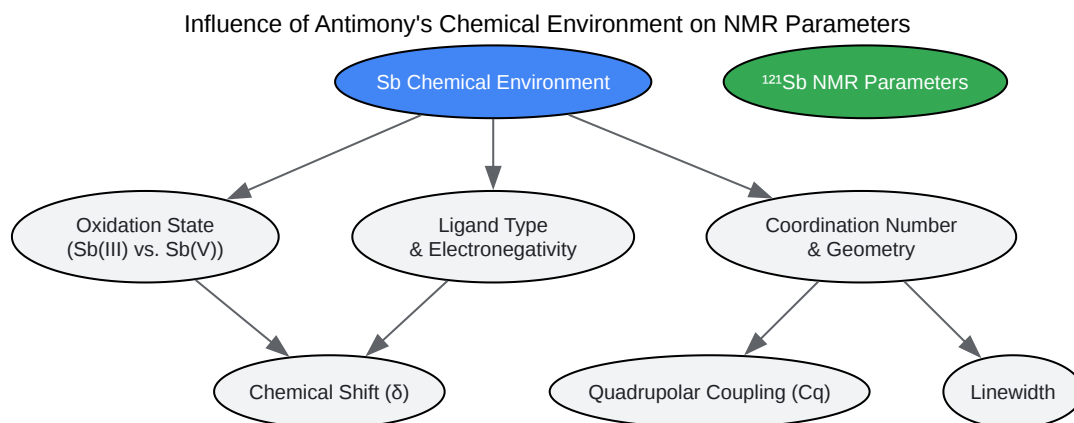
Experimental Workflow

General ^{121}Sb NMR Experimental Workflow

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Caption: A flowchart of the general experimental workflow for ^{121}Sb NMR spectroscopy.

Antimony Environment and NMR Observables

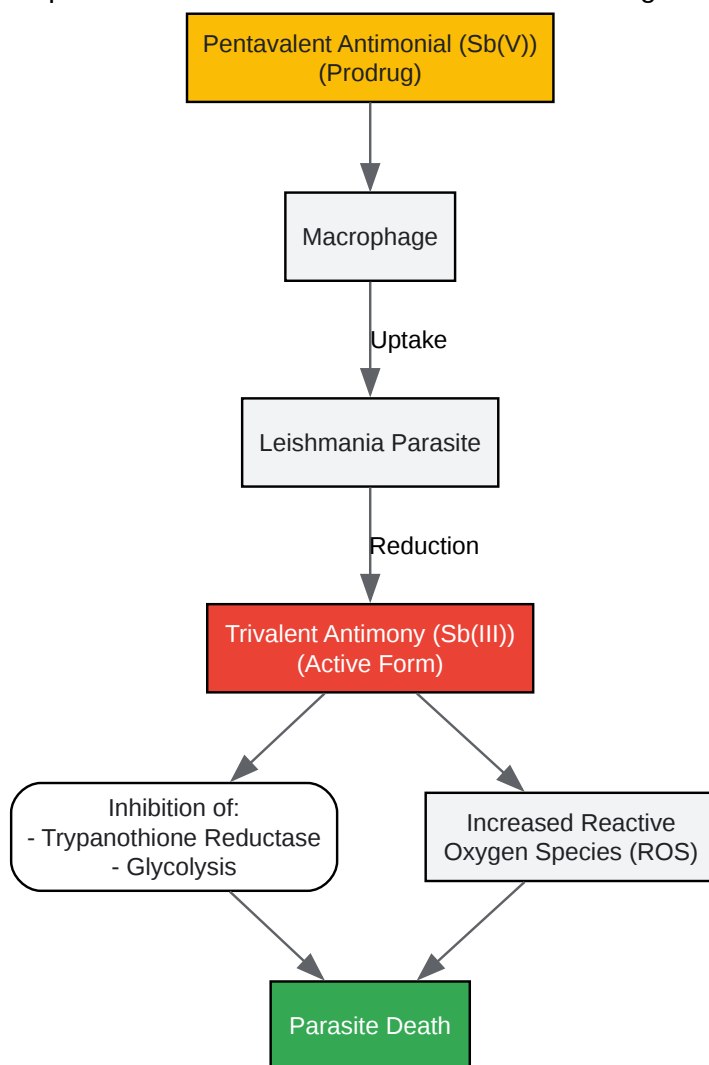


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Caption: Relationship between the chemical environment of antimony and the observed NMR parameters.

Proposed Mechanism of Antimonial Drugs

Simplified Proposed Mechanism of Action of Antimonial Drugs in Leishmania

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Caption: A simplified diagram of the proposed mechanism of action for antimonial drugs.[10]
[11][12][13][14]

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